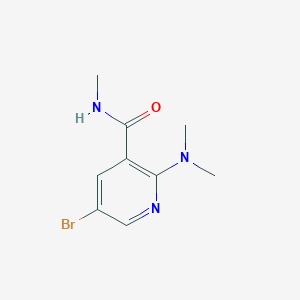![molecular formula C16H14N4O B7596332 N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)
N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide, also known as MPyP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPyP is a heterocyclic compound that belongs to the pyrazole family, and it has been found to possess unique properties that make it an attractive candidate for research in different areas such as biology, chemistry, and medicine.
作用機序
The mechanism of action of N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the interaction of this compound with biomolecules such as DNA, RNA, and proteins. This compound has been found to bind to the G-quadruplex structures in DNA and RNA, which can affect gene expression and protein synthesis. This compound has also been found to interact with proteins involved in various cellular processes such as apoptosis and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to protect cells from oxidative stress and DNA damage, which can lead to various diseases such as cancer and neurodegenerative disorders. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to have neuroprotective effects and to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide in lab experiments include its unique properties such as its ability to bind to G-quadruplex structures in DNA and RNA, its antioxidant and anti-inflammatory properties, and its potential as a therapeutic agent for various diseases. However, there are also limitations to using this compound in lab experiments, such as its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its interaction with biomolecules such as DNA, RNA, and proteins, and to elucidate its mechanism of action. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and bioavailability.
合成法
The synthesis of N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide involves the reaction of 2-acetylpyridine with 2-methylphenylhydrazine and hydrazine hydrate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of this compound obtained from this synthesis method is approximately 70%.
科学的研究の応用
N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In the field of biology, this compound has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to protect cells from oxidative stress and DNA damage.
In the field of chemistry, this compound has been used as a probe to study the binding properties of DNA and RNA. It has been found to bind to G-quadruplex structures in DNA and RNA, which are involved in various biological processes such as gene regulation and telomere maintenance.
In the field of medicine, this compound has been investigated for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have neuroprotective effects and to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-2-3-8-14(12)20-15(9-11-18-20)19-16(21)13-7-4-5-10-17-13/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXGPHGQPFMSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)
![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)

![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)

![1,4-Dioxan-2-yl-[2-[(4-methylphenyl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7596337.png)
![[2-[(4-Methylphenyl)methyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7596345.png)